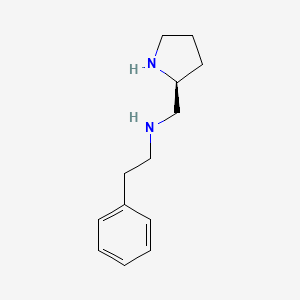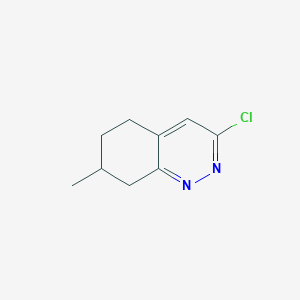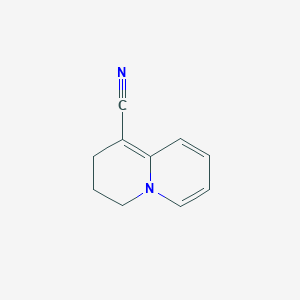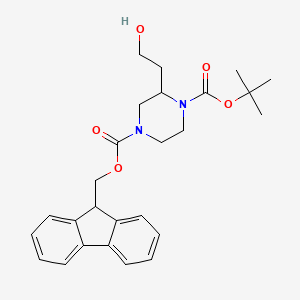
4-(9H-fluoren-9-yl)methyl 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a versatile small molecule scaffold used primarily in research and development. It is known for its complex structure, which includes a fluorenyl group, a tert-butyl group, and a piperazine ring with hydroxyethyl and dicarboxylate functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves multiple stepsThe hydroxyethyl and dicarboxylate functionalities are then added through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated synthesis equipment and stringent reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The fluorenyl group can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields carbonyl compounds, while reduction of the fluorenyl group results in fluorenyl derivatives .
Applications De Recherche Scientifique
4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of molecular interactions and biological pathways.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the piperazine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- Ethyl-containing bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes
Uniqueness
4-((9H-Fluoren-9-yl)methyl) 1-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate stands out due to its combination of a fluorenyl group, a tert-butyl group, and a piperazine ring with hydroxyethyl and dicarboxylate functionalities. This unique structure allows for diverse chemical reactivity and a wide range of applications .
Propriétés
Formule moléculaire |
C26H32N2O5 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-(9H-fluoren-9-ylmethyl) 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H32N2O5/c1-26(2,3)33-25(31)28-14-13-27(16-18(28)12-15-29)24(30)32-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23,29H,12-17H2,1-3H3 |
Clé InChI |
OYCLXSUWXOWEND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


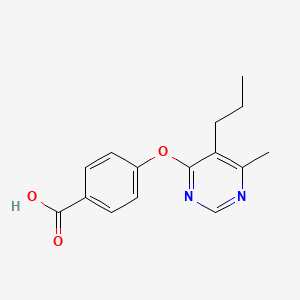
![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)
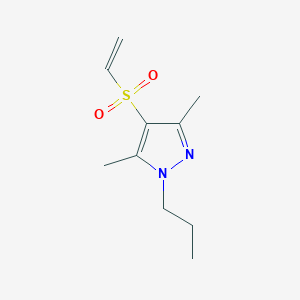

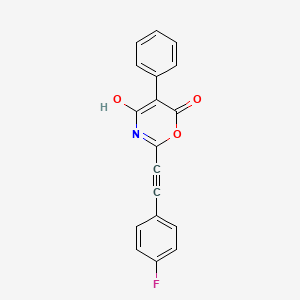
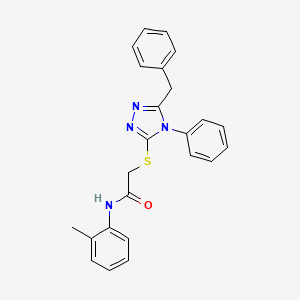
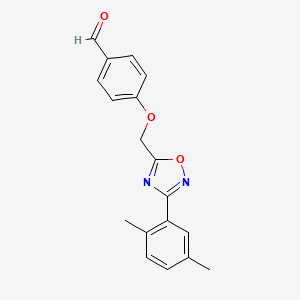
![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)
